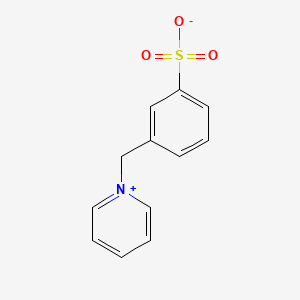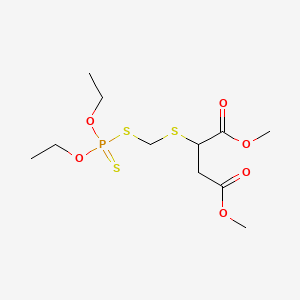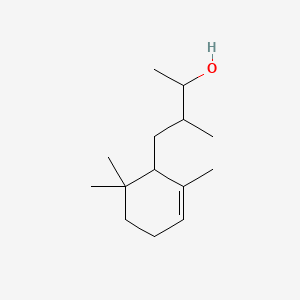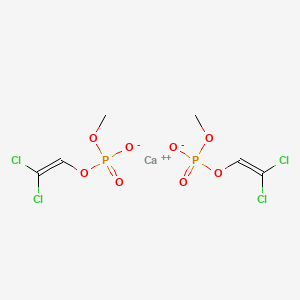
Phosphoric acid, mono(2,2-dichloroethenyl) monomethyl ester, calcium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, mono(2,2-dichloroethenyl) monomethyl ester, calcium salt is a chemical compound known for its unique properties and applications. It is a derivative of phosphoric acid and contains the 2,2-dichloroethenyl group, which imparts specific chemical characteristics to the compound. This compound is used in various scientific research fields and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, mono(2,2-dichloroethenyl) monomethyl ester, calcium salt typically involves the esterification of phosphoric acid with 2,2-dichloroethenyl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. The calcium salt is then formed by reacting the ester with calcium hydroxide or calcium chloride.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The raw materials are fed into the reactor, and the product is continuously removed and purified. This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, mono(2,2-dichloroethenyl) monomethyl ester, calcium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The 2,2-dichloroethenyl group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted esters.
Aplicaciones Científicas De Investigación
Phosphoric acid, mono(2,2-dichloroethenyl) monomethyl ester, calcium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of phosphoric acid, mono(2,2-dichloroethenyl) monomethyl ester, calcium salt involves its interaction with molecular targets through its functional groups. The 2,2-dichloroethenyl group can form covalent bonds with nucleophiles, while the phosphoric acid moiety can participate in hydrogen bonding and coordination with metal ions. These interactions enable the compound to exert its effects in various chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Phosphoric acid, mono(2,2-dichloroethenyl) monomethyl ester: Lacks the calcium salt component.
Phosphoric acid, mono(2,2-dichloroethenyl) dimethyl ester: Contains an additional methyl group.
Phosphoric acid, mono(2,2-dichloroethenyl) ethyl ester: Contains an ethyl group instead of a methyl group.
Uniqueness
Phosphoric acid, mono(2,2-dichloroethenyl) monomethyl ester, calcium salt is unique due to the presence of the calcium salt, which enhances its stability and solubility in aqueous solutions. This makes it particularly useful in applications where these properties are desired.
Propiedades
Número CAS |
6465-91-4 |
|---|---|
Fórmula molecular |
C6H8CaCl4O8P2 |
Peso molecular |
452.0 g/mol |
Nombre IUPAC |
calcium;2,2-dichloroethenyl methyl phosphate |
InChI |
InChI=1S/2C3H5Cl2O4P.Ca/c2*1-8-10(6,7)9-2-3(4)5;/h2*2H,1H3,(H,6,7);/q;;+2/p-2 |
Clave InChI |
HPKCDFUFJXFCKD-UHFFFAOYSA-L |
SMILES canónico |
COP(=O)([O-])OC=C(Cl)Cl.COP(=O)([O-])OC=C(Cl)Cl.[Ca+2] |
Números CAS relacionados |
13445-62-0 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



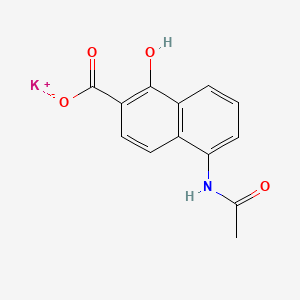
![carbamimidoyl-[2-(furan-2-ylmethylsulfanyl)ethyl]azanium;sulfate](/img/structure/B12670418.png)
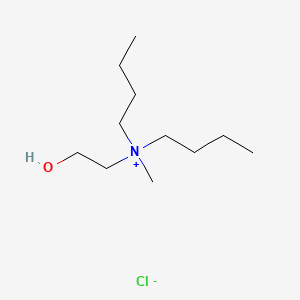
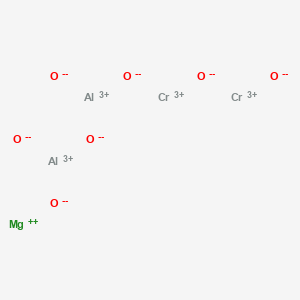

![2-[2-(Isopropyl)-5-methylphenoxy]ethyl (dimethyl)ammonium chloride](/img/structure/B12670443.png)

